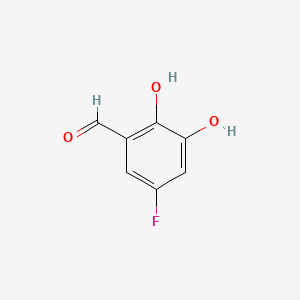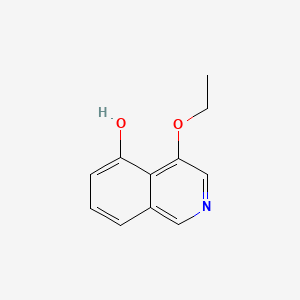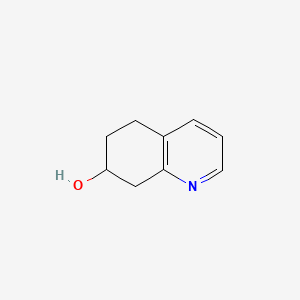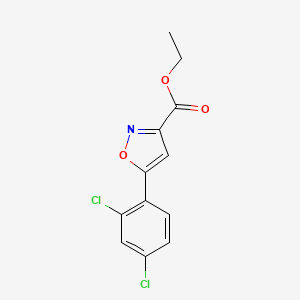![molecular formula C27H26N6NaO13S6-3 B575625 sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate CAS No. 187674-70-0](/img/structure/B575625.png)
sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound. It is characterized by its intricate structure, which includes multiple sulfonate groups, a triazine ring, and a diazenyl linkage. This compound is primarily used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of sulfonate groups through sulfonation reactions. The diazenyl linkage is formed via diazotization and coupling reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process. The final product is purified through crystallization and filtration techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions to prevent degradation of the compound.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Applications De Recherche Scientifique
Sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate biological membranes. The diazenyl linkage can undergo reduction, releasing active amines that can interact with cellular components. The triazine ring provides stability and resistance to degradation, making it suitable for long-term applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: A simpler compound with fewer functional groups, used in similar applications but with lower stability.
5-Amino-2-naphthalenesulfonic acid: Another related compound with different substitution patterns, affecting its reactivity and applications.
8-Amino-2-naphthalenesulfonic acid: Similar in structure but with variations in the position of functional groups, leading to different chemical properties.
Uniqueness
Sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate stands out due to its complex structure, which imparts unique properties such as high stability, vibrant color, and versatility in various applications. Its multiple functional groups allow for diverse chemical modifications, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
187674-70-0 |
|---|---|
Formule moléculaire |
C27H26N6NaO13S6-3 |
Poids moléculaire |
857.884 |
Nom IUPAC |
sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C27H30N6O13S6.Na/c1-16-12-21(28-25-29-26(47-8-4-10-49(34,35)36)31-27(30-25)48-9-5-11-50(37,38)39)22(46-2)15-20(16)33-32-17-13-19-18(24(14-17)52(43,44)45)6-3-7-23(19)51(40,41)42;/h3,6-7,12-15H,4-5,8-11H2,1-2H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,28,29,30,31);/q;+1/p-4 |
Clé InChI |
DPZAWVAAMOZRKW-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C3C=CC=C(C3=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)SCCCS(=O)(=O)[O-])SCCCS(=O)(=O)[O-].[Na+] |
Synonymes |
1,5-Naphthalenedisulfonic acid, 3-4-4,6-bis(3-sulfopropyl)thio-1,3,5-triazin-2-ylamino-5-methoxy-2-methylphenylazo-, tetrasodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)

![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)
![Ethanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [R-(E)]- (9CI)](/img/new.no-structure.jpg)




